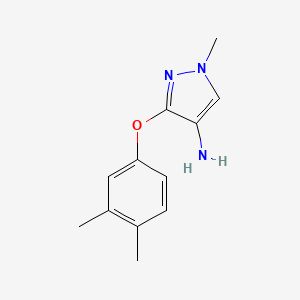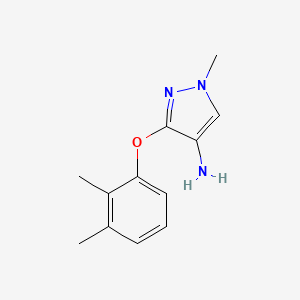
3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 1-methyl-1H-pyrazol-4-amine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 3-methoxyphenol with a suitable halogenating agent to form 3-methoxyphenyl halide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-(3-hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine, while nitration can introduce nitro groups onto the aromatic ring.
科学的研究の応用
3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its structural features may contribute to bioactivity against specific targets.
Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methoxyphenoxy group can enhance binding affinity and selectivity towards these targets. Additionally, the pyrazole ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-(3-Hydroxyphenoxy)-1-methyl-1H-pyrazol-4-amine: This compound is similar but features a hydroxyl group instead of a methoxy group.
3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine: This derivative has a chlorine atom in place of the methoxy group.
3-(3-Nitrophenoxy)-1-methyl-1H-pyrazol-4-amine: This compound contains a nitro group on the aromatic ring.
Uniqueness
3-(3-Methoxyphenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
3-(3-methoxyphenoxy)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-7-10(12)11(13-14)16-9-5-3-4-8(6-9)15-2/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKQVAMZGQPYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC(=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(2H-1,3-benzodioxol-5-yl)methoxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B8015705.png)


![3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B8015717.png)

![3-[(furan-2-yl)methoxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B8015741.png)
